molecular formula C14H20N4O4S B13584211 tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate

tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate

Cat. No.: B13584211
M. Wt: 340.40 g/mol
InChI Key: JRLIGYNKLIYOGB-UHFFFAOYSA-N
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Description

tert-ButylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a cyanoethyl group, and a pyridin-3-ylmethyl group attached to a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyridin-3-ylmethylamine with a sulfamoyl chloride derivative under basic conditions to form the sulfamoyl intermediate.

    Addition of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl group.

    Carbamoylation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyanoethyl and pyridin-3-ylmethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-ButylN-[(2-cyanoethyl)sulfamoyl]carbamate: Lacks the pyridin-3-ylmethyl group, making it less complex.

    tert-ButylN-[(pyridin-3-yl)methyl]sulfamoyl]carbamate: Lacks the cyanoethyl group, affecting its reactivity.

    tert-ButylN-[(2-cyanoethyl)[(phenyl)methyl]sulfamoyl]carbamate: Contains a phenyl group instead of a pyridin-3-yl group, altering its chemical properties.

Uniqueness

The presence of both the cyanoethyl and pyridin-3-ylmethyl groups in tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate provides a unique combination of reactivity and binding affinity. This makes it particularly valuable in applications requiring specific interactions with biological targets or complex synthetic routes.

Properties

Molecular Formula

C14H20N4O4S

Molecular Weight

340.40 g/mol

IUPAC Name

tert-butyl N-[2-cyanoethyl(pyridin-3-ylmethyl)sulfamoyl]carbamate

InChI

InChI=1S/C14H20N4O4S/c1-14(2,3)22-13(19)17-23(20,21)18(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,9,11H2,1-3H3,(H,17,19)

InChI Key

JRLIGYNKLIYOGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N(CCC#N)CC1=CN=CC=C1

Origin of Product

United States

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